molecular formula C12H16FN B1420146 (1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine CAS No. 1019481-51-6

(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine

Cat. No.: B1420146
CAS No.: 1019481-51-6
M. Wt: 193.26 g/mol
InChI Key: GCCADRCRXVOFPO-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine is an organic compound with the molecular formula C12H16FN This compound is characterized by the presence of a cyclopropylethyl group and a fluorophenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine typically involves the reaction of (4-fluorophenyl)methylamine with cyclopropyl ethyl halide under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters ensures high purity and efficiency in the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or nitroso compounds.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products Formed:

    Oxidation: Amine oxides, nitroso compounds.

    Reduction: Secondary amines, amine derivatives.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

    (1-Cyclopropylethyl)[(4-chlorophenyl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.

    (1-Cyclopropylethyl)[(4-bromophenyl)methyl]amine: Similar structure but with a bromine atom instead of fluorine.

    (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in (1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-cyclopropyl-N-[(4-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCADRCRXVOFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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